molecular formula C12H11N3O3 B8274131 N-(4-cyano-2-nitrophenyl)pent-4-enamide CAS No. 952511-76-1

N-(4-cyano-2-nitrophenyl)pent-4-enamide

Cat. No. B8274131
CAS RN: 952511-76-1
M. Wt: 245.23 g/mol
InChI Key: UCOJKMXGSLQJJO-UHFFFAOYSA-N
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Description

N-(4-cyano-2-nitrophenyl)pent-4-enamide is a useful research compound. Its molecular formula is C12H11N3O3 and its molecular weight is 245.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-cyano-2-nitrophenyl)pent-4-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-cyano-2-nitrophenyl)pent-4-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

952511-76-1

Product Name

N-(4-cyano-2-nitrophenyl)pent-4-enamide

Molecular Formula

C12H11N3O3

Molecular Weight

245.23 g/mol

IUPAC Name

N-(4-cyano-2-nitrophenyl)pent-4-enamide

InChI

InChI=1S/C12H11N3O3/c1-2-3-4-12(16)14-10-6-5-9(8-13)7-11(10)15(17)18/h2,5-7H,1,3-4H2,(H,14,16)

InChI Key

UCOJKMXGSLQJJO-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(=O)NC1=C(C=C(C=C1)C#N)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-amino-3-nitrobenzonitrile (2 g) in THF (30 ml) were added 4-pentenoyl chloride (2.90 g) and diisopropylethylamine (4.27 ml), followed by stirring at 80° C. for 12 hours. The reaction solution was poured into water, and extracted with EtOAc. The organic layer was dried over anhydrous MgSO4, and then filtered, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (chloroform:CH3OH) to obtain N-(4-cyano-2-nitrophenyl)pent-4-enamide (174 mg) as a colorless liquid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
4.27 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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